Bienvenue dans la boutique en ligne BenchChem!

2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol (CAS 24054-97-5) is the preferred starting material for medicinal chemistry programs requiring orthogonal functionalization of the 3,8-diazabicyclo[3.2.1]octane scaffold. Unlike its 3-methyl analog (CAS 91086-15-6), this compound retains a free secondary amine (N3-H) essential for hydrogen-bond-driven fragment-based drug discovery (FBDD) and selective N3-derivatization. The N8-hydroxyethyl arm provides a secondary handle for PK modulation, enabling independent optimization of potency and ADME properties in SAR campaigns targeting opioid receptors, nAChRs, or β-lactamase inhibition. Its physicochemical profile (MW=156.23, HBD=2, TPSA=35.50 Ų) aligns perfectly with the 'Rule of Three' for fragment screening libraries. Choose this compound for unambiguous, selective synthetic access.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 24054-97-5
Cat. No. B3369595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol
CAS24054-97-5
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2CCO
InChIInChI=1S/C8H16N2O/c11-4-3-10-7-1-2-8(10)6-9-5-7/h7-9,11H,1-6H2
InChIKeyFUPZCCAUPTZBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol (CAS 24054-97-5): Core Identity and Scaffold Context for Scientific Procurement


2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol (CAS 24054-97-5) is a bicyclic diamine featuring a 3,8-diazabicyclo[3.2.1]octane core with an N8-(2-hydroxyethyl) substituent [1]. The molecule possesses a secondary amine at position 3, a tertiary amine bridgehead at position 8, and a primary alcohol side chain, yielding a hydrogen bond donor count of 2 and a topological polar surface area of 35.50 Ų [1]. The scaffold belongs to the broader 3,8-diazabicyclo[3.2.1]octane (DBO) family, which is foundational to drug discovery programs targeting opioid receptors, nicotinic acetylcholine receptors, β-lactamase inhibition, and kinase modulation [2][3]. However, the specific biological or binding activity of this precise compound—an unadorned N8-ethanol substituted DBO—is remarkably under-explored in the open literature. The majority of published data pertains to more elaborate, multi-substituted DBO derivatives. Therefore, the primary differentiation for procurement of this compound lies in its identity as a versatile, differentially protected synthetic intermediate, rather than in an established, unique biological profile.

Why Close Analogs of 2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol Cannot Be Casually Interchanged with the 3-Unsubstituted-8-ethanol Derivative


While many 3,8-diazabicyclo[3.2.1]octane derivatives share the same core scaffold, substitution pattern critically dictates physicochemical properties and subsequent reactivity. For research and synthetic applications, 'close' analogs such as 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-ethanol (CAS 91086-15-6) or 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol (CAS 17740-50-0) cannot simply replace the title compound. The critical differentiator is the spatial and electronic arrangement of functionalities: the title compound uniquely presents a free, nucleophilic secondary NH at position 3, a tertiary amine at position 8, and a terminal hydroxyl group available for further esterification, etherification, or oxidation [1]. The 3-methyl analog (CAS 91086-15-6) inherently eliminates the secondary amine hydrogen bond donor and modifies the basicity of the N3 atom, drastically altering molecular recognition and subsequent synthetic handles . Similarly, reversed regioisomers (e.g., CAS 17740-50-0) relocate the ethanol group to the 3-position, blocking the very site used for selective N3-functionalization in many reported synthetic sequences [2]. These differences are not subtle; they determine which site is protected, which is activated, and ultimately which downstream target compound can be accessed.

Quantitative Differential Evidence for 2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol Against Its Closest Comparators


Hydrogen Bond Donor Count: A Critical Distinction for Early-Stage Drug Design and Synthetic Strategy

The title compound (CAS 24054-97-5) possesses two hydrogen bond donors (HBD): one secondary amine (NH) at position 3 and one primary alcohol (OH) on the N8-hydroxyethyl chain, as computed and catalogued by PubChem [1]. In contrast, its closest 3-alkylated derivative, 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-ethanol (CAS 91086-15-6), has only one HBD (the alcohol), because the N3 position is methylated, eliminating the NH . This difference of one HBD is significant: it directly impacts the compound's ability to engage in bidentate hydrogen bonding with biological targets or solid supports, and it alters water solubility and permeability parameters central to drug-likeness. For synthetic chemists, the free NH provides a site for selective acylation, sulfonation, or reductive amination, which is entirely abrogated in the 3-methyl analog.

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Lipophilicity Distinguish the Title Compound from Its 3-Methyl Homolog

The topological polar surface area (TPSA) of 2-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanol is reported as 35.50 Ų [1]. The 3-methyl analog (CAS 91086-15-6) has a significantly lower TPSA of 26.70 Ų . A difference of 8.8 Ų is non-trivial in medicinal chemistry: it surpasses the commonly accepted threshold for discriminating oral absorption potential and blood-brain barrier penetration. Furthermore, the XLogP3-AA of the title compound is -0.5 [1], while the XLogP of the 3-methyl analog is 0.0 . This 0.5 log unit difference indicates that the unsubstituted compound is more hydrophilic, which will influence solvent partitioning in extraction/purification workflows, formulation solubility, and biological membrane permeability compared to its N-methylated counterpart.

Drug Design ADME Prediction Physicochemical Profiling

Commercially Available Purity and Identity Verification Enables Direct Procurement for Sensitive Applications

The title compound is commercially available from multiple suppliers at a verified purity of ≥98% (HPLC) . This level of purity is critical for applications such as fragment-based drug discovery, where even minor impurities can generate false positives in biophysical assays, or in multi-step synthesis where inconsistent purity of intermediates propagates to low yields of final products. Additionally, fully assigned NMR, FTIR, and Raman spectra are accessible via Wiley's SpectraBase, providing robust identity confirmation tools for incoming quality control [1]. While no equivalent purity data for the less common 3-unsubstituted regioisomer (CAS 24054-94-2) could be located in vendor databases, the availability of authenticated analytical data reduces procurement risk and eliminates time spent on in-house re-characterization.

Quality Control Analytical Chemistry Synthetic Chemistry

Proven Application Scenarios for 2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol Rooted in Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of DBO Derivatives

The title compound's free N3-H and N8-hydroxyethyl arm render it an ideal starting point for synthesizing focused libraries of N3-substituted DBO analogs. Given that 3,8-diazabicyclo[3.2.1]octane derivatives with N3-chloroheteroaryl substituents have demonstrated analgesic activity (e.g., compound 1a: K_i = 4.1 nM at α4β2 nAChR, subcutaneous activity at 1 mg/kg in mouse hot-plate assay [1]), researchers can systematically introduce similar pharmacophores onto this core to probe structure-activity relationships. The ability to selectively modify N3 while retaining the N8-hydroxyethyl handle for further derivatization makes this compound uniquely suited for SAR campaigns compared to its 3-methyl or 8-alkyl congeners.

Key Intermediate for Orthogonally Protected Diazabicyclooctane Building Blocks

The 3,8-diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, exemplified by its presence in the FDA-approved β-lactamase inhibitor avibactam [2]. Orthogonally protected DBO intermediates are essential for constructing such complex molecules. The title compound, with its inherent differentiation between the secondary N3-amine and the N8-tertiary amine functionalized with a hydroxyethyl group, provides a natural starting point for orthogonal protection strategies. The N3 position can be selectively Boc-protected or acylated while leaving the N8-hydroxyethyl group available for subsequent modification, a synthetic trajectory that is precluded when N3 is already alkylated or when the alcohol is absent [3].

Fragment-Based Drug Discovery (FBDD) Library Component with Defined Physicochemical Properties

The title compound's molecular weight of 156.23 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, TPSA of 35.50 Ų, and XLogP of -0.5 all fall within the 'Rule of Three' guidelines for fragment-based screening libraries [1]. These computed properties distinguish it from the 3-methyl analog, which violates the HBD criterion (HBD=1) for standard fragment libraries, making the title compound the preferred choice for FBDD campaigns targeting polar or ion-pair interactions within enzyme active sites. Its excellent aqueous solubility (estimated 1e+006 mg/L at 25 °C for the parent scaffold) further supports its use in biophysical screening formats such as NMR, SPR, and X-ray crystallography [4].

Starting Material for the Synthesis of Conformationally Restricted Opioid or nAChR Ligands

Published structure-activity relationship studies demonstrate that 3-substituted-3,8-diazabicyclo[3.2.1]octane derivatives exhibit significant affinity for δ-opioid receptors (improved selectivity relative to SNC80 [2]) and α4β2 nicotinic receptors (K_i = 4.1 nM for the lead [1]). The title compound, possessing both a free N3 for installation of aromatic or heteroaromatic pharmacophores and an N8-hydroxyethyl group that can be alkylated or acylated to modulate pharmacokinetic properties, serves as a versatile starting material. This dual points of diversification allow medicinal chemists to independently optimize target potency and ADME properties, a significant advantage over single-point-functionalized DBO cores.

Quote Request

Request a Quote for 2-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.